molecular formula C17H30ClNO2 B2703329 1-(2-(Sec-butyl)phenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride CAS No. 1216845-73-6

1-(2-(Sec-butyl)phenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride

Cat. No. B2703329
CAS RN: 1216845-73-6
M. Wt: 315.88
InChI Key: ARFBANFJEYCLOH-UHFFFAOYSA-N
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Description

1-(2-(Sec-butyl)phenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. This compound is also known as bucindolol hydrochloride and is a beta-blocker that has been used in the treatment of various cardiovascular conditions. In

Scientific Research Applications

Synthesis and Characterization

The scientific research surrounding 1-(2-(Sec-butyl)phenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride has explored its synthesis and structural characterization. For example, studies have involved the synthesis of new oxidovanadium(V) complexes, showcasing the structural features and the occurrence of supramolecular assemblies supported by hydrogen bonding, along with DFT studies and HOMO–LUMO energy gaps analysis (Back et al., 2012).

β-adrenergic Blocking Activity

Research has also delved into the β-adrenergic blocking activity and β-receptor binding affinities of compounds related to 1-(2-(Sec-butyl)phenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride. For instance, the synthesis from thymol and pharmacological evaluation using mouse ECG and isolated rat uterus models have been studied, demonstrating that these compounds possess non-selective β-adrenergic blocking activity, with certain derivatives being more active than others (Jindal et al., 2003).

Olfactory Properties

Additionally, research into the design, synthesis, and olfactory properties of derivatives related to 1-(2-(Sec-butyl)phenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride has been conducted. For example, the synthesis of seco-derivatives of theaspiranes with pronounced blackcurrant notes has been explored, illustrating the impact of structural modifications on olfactory properties (Kraft et al., 2005).

Catalytic Alkylation

The catalytic alkylation of aryl Grignard reagents using iron(III) amine-bis(phenolate) complexes represents another area of research. This includes studying the reaction of various ligands with anhydrous ferric chloride in the presence of base, yielding products that serve as single-component catalysts for C-C cross-coupling of aryl Grignard reagents with primary and secondary alkyl halides (Qian et al., 2011).

Antioxidant Activities

Investigations into the antioxidant activities of phenols and catechols, including derivatives related to 1-(2-(Sec-butyl)phenoxy)-3-(tert-butylamino)propan-2-ol hydrochloride, have been carried out. These studies measure the H-atom donating activities of various compounds toward the nitrogen-centered radical, providing insights into the impact of hydrogen bonding and steric hindrance on antioxidant activities (Barclay et al., 1999).

properties

IUPAC Name

1-(2-butan-2-ylphenoxy)-3-(tert-butylamino)propan-2-ol;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H29NO2.ClH/c1-6-13(2)15-9-7-8-10-16(15)20-12-14(19)11-18-17(3,4)5;/h7-10,13-14,18-19H,6,11-12H2,1-5H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ARFBANFJEYCLOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C1=CC=CC=C1OCC(CNC(C)(C)C)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H30ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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